molecular formula C13H14N2 B1321533 (5-(p-Tolyl)pyridin-3-yl)methanamine CAS No. 1346691-49-3

(5-(p-Tolyl)pyridin-3-yl)methanamine

Cat. No.: B1321533
CAS No.: 1346691-49-3
M. Wt: 198.26 g/mol
InChI Key: JZILCJFNCUIWFC-UHFFFAOYSA-N
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Description

(5-(p-Tolyl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C12H14N2 It consists of a pyridine ring substituted with a p-tolyl group at the 5-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(p-Tolyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(p-tolyl)pyridine.

    Nitration: The 5-(p-tolyl)pyridine undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Final Product: The resulting compound is this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(p-Tolyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(5-(p-Tolyl)pyridin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5-(p-Tolyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (5-(p-Tolyl)pyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    (5-(p-Tolyl)pyridin-3-yl)acetonitrile: Similar structure but with a nitrile group instead of an amine group.

    (5-(p-Tolyl)pyridin-3-yl)amine: Similar structure but without the methylene bridge.

Uniqueness

(5-(p-Tolyl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

[5-(4-methylphenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZILCJFNCUIWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622288
Record name 1-[5-(4-Methylphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346691-49-3
Record name 1-[5-(4-Methylphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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